molecular formula C21H16ClF3N4O3 B3611537 7-(4-chlorobenzyl)-1,3-dimethyl-8-[3-(trifluoromethyl)phenoxy]-3,7-dihydro-1H-purine-2,6-dione

7-(4-chlorobenzyl)-1,3-dimethyl-8-[3-(trifluoromethyl)phenoxy]-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B3611537
M. Wt: 464.8 g/mol
InChI Key: DPGYNTYRFXUJIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “7-(4-chlorobenzyl)-1,3-dimethyl-8-[3-(trifluoromethyl)phenoxy]-3,7-dihydro-1H-purine-2,6-dione” is a complex organic molecule. It contains several functional groups including a purine ring, a trifluoromethyl group, a phenoxy group, and a chlorobenzyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine ring provides a rigid, planar structure, while the trifluoromethyl, phenoxy, and chlorobenzyl groups would add steric bulk .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity and solubility .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. For example, many trifluoromethyl-containing compounds are safe for use in humans, but some can be toxic or environmentally hazardous .

Future Directions

The future directions for a compound would depend on its intended use and effectiveness. For example, if this compound is a drug, future research might focus on improving its efficacy, reducing its side effects, or finding new therapeutic applications .

properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-[3-(trifluoromethyl)phenoxy]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClF3N4O3/c1-27-17-16(18(30)28(2)20(27)31)29(11-12-6-8-14(22)9-7-12)19(26-17)32-15-5-3-4-13(10-15)21(23,24)25/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGYNTYRFXUJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC=CC(=C3)C(F)(F)F)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClF3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-(4-chlorobenzyl)-1,3-dimethyl-8-[3-(trifluoromethyl)phenoxy]-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 2
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7-(4-chlorobenzyl)-1,3-dimethyl-8-[3-(trifluoromethyl)phenoxy]-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 3
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7-(4-chlorobenzyl)-1,3-dimethyl-8-[3-(trifluoromethyl)phenoxy]-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 4
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7-(4-chlorobenzyl)-1,3-dimethyl-8-[3-(trifluoromethyl)phenoxy]-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 5
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7-(4-chlorobenzyl)-1,3-dimethyl-8-[3-(trifluoromethyl)phenoxy]-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 6
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7-(4-chlorobenzyl)-1,3-dimethyl-8-[3-(trifluoromethyl)phenoxy]-3,7-dihydro-1H-purine-2,6-dione

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